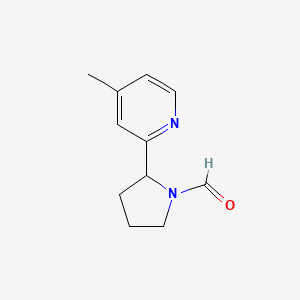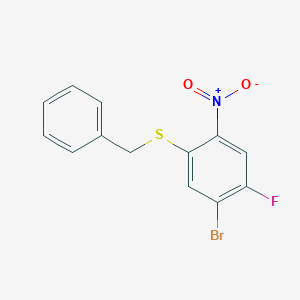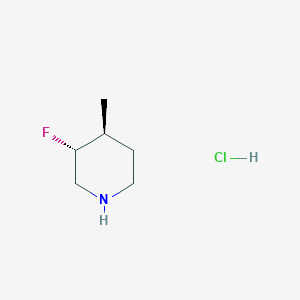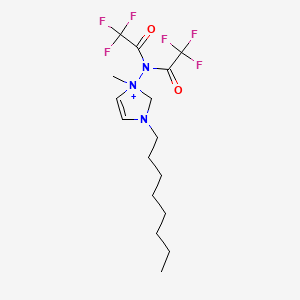![molecular formula C9H8F3NO3 B15061338 (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the desired amino acid using a reducing agent such as sodium borohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under mild conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to trifluoromethyl derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino acid moiety facilitates binding to active sites of enzymes, potentially inhibiting or activating their function.
Comparación Con Compuestos Similares
(2R)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2R)-2-Amino-2-[3-(difluoromethoxy)phenyl]acetic acid: Contains a difluoromethoxy group, leading to different chemical properties.
(2R)-2-Amino-2-[3-(methoxy)phenyl]acetic acid: Features a methoxy group, resulting in lower lipophilicity and metabolic stability.
Uniqueness: The presence of the trifluoromethoxy group in (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity, distinguishing it from its analogs and making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F3NO3 |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 |
Clave InChI |
JSRHISPHWIGFLQ-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)




![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)

![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)

![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)
